Methyl 3-cyano-1H-indole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

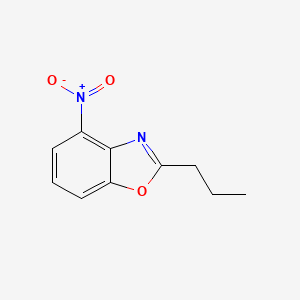

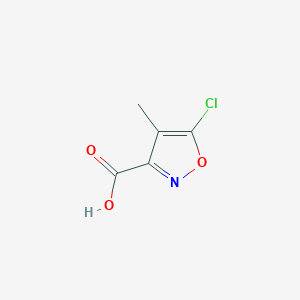

Methyl 3-cyano-1H-indole-4-carboxylate is a compound that is structurally related to various indole derivatives synthesized for different applications, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the research on related indole derivatives offers insights into the potential characteristics and applications of methyl 3-cyano-1H-indole-4-carboxylate.

Synthesis Analysis

The synthesis of related indole derivatives often involves multi-step reactions, including cyclization, functional group transformations, and catalytic processes. For instance, the synthesis of methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates is achieved through the Morita-Baylis-Hillman reaction followed by acetylation and cyanation . Similarly, the synthesis of methyl 3α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate, a key intermediate for tacamine-type indole alkaloids, involves a six-step process starting from methyl 5-(1′-hydroxyethyl)nicotinate . These methods highlight the versatility of indole synthesis strategies that could be applicable to methyl 3-cyano-1H-indole-4-carboxylate.

Molecular Structure Analysis

Density functional theory (DFT) studies provide insights into the electronic structure, molecular properties, and conformations of indole derivatives. For example, the investigation of methyl 1H-indol-5-carboxylate using DFT revealed information about its ground state geometry, vibrational analysis, and the effects of solvents on its structure . The crystal and molecular structure of other indole derivatives, such as methyl 1-methyl-1H-indole-3-carboxylate, have been determined, showing planarity and specific intermolecular interactions . These studies are crucial for understanding the molecular structure of indole compounds, which can be extrapolated to methyl 3-cyano-1H-indole-4-carboxylate.

Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions, leading to the formation of complex structures. For instance, methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates and isothiocyanates to form pyrimido[5,4-b]indole derivatives . Additionally, the synthesis of 3-carboxylated indoles through a tandem process involving cyclization and CO2 fixation demonstrates the reactivity of the indole ring at the 3-position . These reactions are indicative of the potential reactivity of the cyano and carboxylate groups in methyl 3-cyano-1H-indole-4-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the planarity of the molecule and the presence of hydrogen bonds contribute to the stability of the crystal packing in methyl 1-methyl-1H-indole-3-carboxylate . The electronic properties, such as frontier orbitals and energy gaps, are also important factors that can be studied using theoretical approaches like DFT . These properties are essential for understanding the behavior of indole derivatives in different environments and could be relevant to methyl 3-cyano-1H-indole-4-carboxylate.

Scientific Research Applications

Synthesis of Conformationally Constrained Tryptophan Derivatives

Research has demonstrated the synthesis of novel 3,4-fused tryptophan analogues, including derivatives of methyl 3-cyano-1H-indole-4-carboxylate, for use in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

Fluorescence Studies in Synthesized Derivatives

Methyl 3-cyano-1H-indole-4-carboxylate derivatives have been synthesized for fluorescence studies. These compounds exhibit solvent-sensitive emission and are considered as potential candidates for fluorescent probes (Queiroz et al., 2007).

Use as Biological Probes

The compound has applications in biological probing. For instance, derivatives like methyl indole-4-carboxylate have been studied for their potential as site-specific biological probes, particularly in fluorescence spectroscopy (Huang et al., 2018).

Anti-Cancer Activity

Studies have explored methyl indole-3-carboxylate derivatives for their anti-cancer activity, highlighting the potential of these compounds in developing antitumor agents (Niemyjska et al., 2012).

Catalytic Amination

Methyl 1H-indole-3-carboxylate derivatives have been synthesized via catalytic amination, showing the versatility of these compounds in chemical synthesis (Melkonyan et al., 2008).

Functionalization of δ-Carboline Derivatives

Research indicates the potential of transforming 3-cyano-1-p-nitrophenyl-δ-carbolin-2-one into various δ-carboline derivatives, demonstrating the diverse applications of this compound in synthesizing complex molecules (Ryabova et al., 2001).

Synthesis of 5H-Pyrimido[5,4-b]Indole Derivatives

Methyl 3-amino-1H-indole-2-carboxylates have been used in the formation of 5H-pyrimido[5,4-b]indole derivatives, a process important in medicinal chemistry (Shestakov et al., 2009).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-cyano-1H-indole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)8-3-2-4-9-10(8)7(5-12)6-13-9/h2-4,6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPYJMZQCATEKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650132 |

Source

|

| Record name | Methyl 3-cyano-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-cyano-1H-indole-4-carboxylate | |

CAS RN |

939793-19-8 |

Source

|

| Record name | Methyl 3-cyano-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)